molecular formula C26H31N3O4S B300978 Ethyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Ethyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B300978
M. Wt: 481.6 g/mol
InChI Key: DEQJALPXGUUJSJ-MLSYBWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to exhibit anti-inflammatory and antioxidant activity. The compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the compound has several limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several future directions for research involving ethyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One area of research is in the development of new anti-cancer drugs based on the structure of the compound. Another area of research is in the study of the compound's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity to normal cells.

Synthesis Methods

Ethyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of ethyl 4-aminobenzoate with 2-ethoxy-4-formylphenylboronic acid and 4-diethylamino-2-methylbenzaldehyde in the presence of a catalyst. The resulting product is then further reacted with thiosemicarbazide and ethyl chloroformate to yield the final compound.

Scientific Research Applications

Ethyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of medicinal chemistry, where the compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines.

properties

Molecular Formula

C26H31N3O4S

Molecular Weight

481.6 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C26H31N3O4S/c1-6-29(7-2)21-15-12-19(22(17-21)32-8-3)16-23-24(30)28(5)26(34-23)27-20-13-10-18(11-14-20)25(31)33-9-4/h10-17H,6-9H2,1-5H3/b23-16-,27-26?

InChI Key

DEQJALPXGUUJSJ-MLSYBWHESA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OCC

SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OCC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OCC

Origin of Product

United States

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